2-(Perfluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium tetrafluoroborate
CAS No.: 1609525-91-8
Cat. No.: VC4280174
Molecular Formula: C13H11BF9N3
Molecular Weight: 391.05
* For research use only. Not for human or veterinary use.
![2-(Perfluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium tetrafluoroborate - 1609525-91-8](/images/structure/VC4280174.png)
Specification
CAS No. | 1609525-91-8 |
---|---|
Molecular Formula | C13H11BF9N3 |
Molecular Weight | 391.05 |
IUPAC Name | 2-(2,3,4,5,6-pentafluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-4-ium;tetrafluoroborate |
Standard InChI | InChI=1S/C13H11F5N3.BF4/c14-8-9(15)11(17)13(12(18)10(8)16)21-6-20-5-3-1-2-4-7(20)19-21;2-1(3,4)5/h6H,1-5H2;/q+1;-1 |
Standard InChI Key | QAIJLEWIDPPHBD-UHFFFAOYSA-N |
SMILES | [B-](F)(F)(F)F.C1CCC2=NN(C=[N+]2CC1)C3=C(C(=C(C(=C3F)F)F)F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 7-membered azepine ring fused to a 1,2,4-triazole moiety, substituted at position 2 with a perfluorophenyl group. The tetrafluoroborate ([BF₄]⁻) counterion stabilizes the cationic triazolium core. Key structural elements include:
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Triazolium cation: A 1,2,4-triazole ring with a positive charge localized on N2, enhanced by electron-withdrawing perfluorophenyl substitution .
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Azepine scaffold: A saturated 7-membered ring contributing conformational flexibility compared to smaller heterocycles like oxazines or pyrrolidines .
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Perfluorophenyl group: The C₆F₅ substituent induces strong inductive effects, modulating electronic properties and solubility .
Table 1: Comparative Structural Features of Related Triazolium Salts
Spectroscopic Characterization
While experimental spectral data for the azepine derivative remains unpublished, inferences from analogous compounds suggest:
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¹H NMR: Resonances for azepine protons (δ 2.5–4.0 ppm), triazolium CH (δ 8.1–8.5 ppm), and perfluorophenyl absence of aromatic protons .
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¹⁹F NMR: Distinct multiplets for C₆F₅ (δ -142 to -152 ppm) and [BF₄]⁻ (δ -148 to -152 ppm) .
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IR Spectroscopy: B-F stretching (~1070 cm⁻¹), C-F vibrations (1200–1100 cm⁻¹), and triazolium C=N bands (~1600 cm⁻¹) .
Synthesis and Manufacturing
Reported Synthetic Routes
The sole documented synthesis involves:
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Cyclocondensation: Reaction of perfluorophenylhydrazine with ε-caprolactam derivatives to form the azepine-triazole framework .
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Quaternization: Treatment with tetrafluoroboric acid (HBF₄) to generate the stable triazolium salt .
Critical Reaction Parameters:
Physicochemical Properties
Thermal Stability
Solubility Profile
Solvent | Solubility (mg/mL) | Notes |
---|---|---|
DMSO | >50 | Primary stock solution |
MeCN | 20–25 | Reaction medium |
H₂O | <0.1 | Limited hydrolysis |
EtOAc | 5–10 | Recrystallization |
Applications and Reactivity
Organocatalysis
The compound’s strong Lewis acidity and stable cation suggest utility in:
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Asymmetric catalysis: Enolate activation for aldol reactions (theoretical yield enhancement: 15–20% vs. non-fluorinated analogs) .
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Polymerization: Initiation of cationic ring-opening polymerization (CROP) of epoxides .
Material Science
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Ionic liquids: Potential electrolyte component for high-voltage batteries (conductivity: ~2 mS/cm predicted) .
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Coordination chemistry: Ligand precursor for transition metal complexes (unpublished DFT studies suggest Ag(I) affinity) .
Parameter | Guideline |
---|---|
Personal protection | Gloves (nitrile), goggles, fume hood |
Spill management | Absorb with vermiculite, dispose as hazardous waste |
Firefighting | CO₂, dry chemical; avoid water |
Supplier | Catalog Number | Purity | Packaging | Price (USD) |
---|---|---|---|---|
AYN Chem | AYN5500 | 95% | 100 mg | $220 |
ChemScene | CS-0103415 | 95% | 500 mg | $890 |
Market Notes:
Future Research Directions
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Mechanistic Studies: Elucidate catalytic cycles via in situ NMR and DFT calculations.
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Toxicity Profiling: Acute and chronic exposure assays per OECD guidelines.
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Process Optimization: Continuous-flow synthesis to improve yield (>70% target).
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